Cardiogenol C hydrochloride

Beschreibung

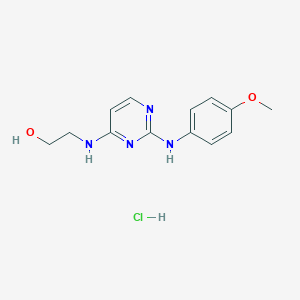

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHYSZVJLHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-39-1 | |

| Record name | Cardiogenol C hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: The Role of Wnt Signaling in Cardiogenol C Hydrochloride-Induced Cardiogenesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C, a cell-permeable diaminopyrimidine compound, has been identified as a potent inducer of cardiogenesis from pluripotent and lineage-committed progenitor cells. The differentiation of stem cells into functional cardiomyocytes is a complex process orchestrated by a precise temporal modulation of key developmental signaling pathways. Among these, the Wnt signaling pathway plays a critical, yet biphasic, role. This technical guide provides a comprehensive overview of the mechanism by which Cardiogenol C hydrochloride promotes cardiac differentiation, focusing on its interaction with the canonical Wnt/β-catenin signaling pathway. We consolidate findings suggesting that Cardiogenol C primarily functions by inhibiting Wnt/β-catenin signaling at a specific temporal window, a crucial step for committing mesodermal progenitors to a cardiac fate. We also address conflicting reports and highlight the context-dependent nature of small molecule activity. This document furnishes detailed experimental protocols for researchers to investigate and validate this mechanism, presents quantitative data in structured tables, and uses visualizations to clarify complex signaling and experimental workflows.

Introduction: The Biphasic Role of Wnt Signaling in Cardiogenesis

Cardiogenesis, the formation of the heart, is the first critical organogenesis event during embryonic development. The process involves the specification of the mesoderm germ layer, commitment to a cardiac lineage, and subsequent differentiation and maturation of cardiac progenitor cells (CPCs) into cardiomyocytes. This intricate sequence is governed by a network of signaling pathways, with the Wnt pathway being a master regulator.

The canonical Wnt/β-catenin signaling pathway exerts a biphasic, or two-phased, influence on cardiac differentiation from human pluripotent stem cells (hPSCs):

-

Phase 1: Mesoderm Induction (Activation Required). During the initial phase of differentiation (Days 0-2), activation of the canonical Wnt pathway is essential for gastrulation and the specification of nascent mesoderm, the progenitor layer for the cardiovascular system. This is often achieved in vitro using small molecule GSK-3β inhibitors, such as CHIR99021, which mimic Wnt signaling by preventing the degradation of β-catenin.

-

Phase 2: Cardiac Specification (Inhibition Required). Following mesoderm induction (approximately Days 3-5), the canonical Wnt pathway must be inhibited.[1][2] This suppression is a critical checkpoint that directs mesodermal cells toward a cardiac fate. Persistent Wnt signaling at this stage inhibits cardiogenesis and promotes alternative lineage choices.[3] Small molecules that inhibit the Wnt pathway, such as IWR-1 or XAV939, are therefore potent inducers of cardiomyocyte differentiation when applied during this specific window.[4][5]

Non-canonical Wnt pathways, such as the Wnt/Ca2+ and Planar Cell Polarity (PCP) pathways, are generally considered to be pro-cardiomyogenic throughout differentiation.

Canonical Wnt/β-catenin Signaling Pathway

The canonical pathway is centered on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription in concert with TCF/LEF transcription factors.

This compound: A Small Molecule Inducer of Cardiogenesis

Cardiogenol C is a diaminopyrimidine derivative identified in a chemical screen for its ability to induce cardiomyocyte differentiation from embryonic stem cells.[6] Its hydrochloride salt is a stable, cell-permeable compound used for in vitro studies.

Known Biological Activity

Treatment of pluripotent stem cells or lineage-committed progenitors with Cardiogenol C has been shown to:

-

Induce the differentiation of myosin heavy chain (MHC)-positive cardiomyocytes.[6]

-

Upregulate the expression of key cardiac transcription factors, including GATA-4, MEF2, and Nkx2.5.[6][7]

-

Promote the development of functional, spontaneously beating cardiomyocytes in culture.[8]

Quantitative Data on Cardiogenol C Activity

The following table summarizes key quantitative data reported for Cardiogenol C and the related compound family, Cardionogens.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for Cardiogenesis | 0.1 µM | Mouse Embryonic Stem Cells | [6] |

| Effective Concentration | 0.25 µM | Mouse Embryonic Stem Cells | [6] |

| % GATA-4, MEF2, Nkx2.5+ Cells | ~90% (at 0.25 µM) | Mouse Embryonic Stem Cells | [6] |

| EC₅₀ for Wnt Inhibition | ~23 nM | Murine Embryonic Stem Cells | [3] |

Mechanism of Action: Cardiogenol C as a Wnt Pathway Inhibitor

The timing-dependent requirement for Wnt inhibition in cardiogenesis strongly suggests that Cardiogenol C exerts its pro-cardiomyogenic effect by modulating this pathway.

Primary Mechanism: Inhibition of Canonical Wnt Signaling

Compelling evidence indicates that Cardiogenol C and its structural analogs (collectively termed "Cardionogens") function by inhibiting canonical Wnt/β-catenin signaling .[3] A study using zebrafish embryos and murine embryonic stem cells demonstrated that Cardionogen treatment promotes cardiogenesis when applied after gastrulation—the precise developmental window where Wnt inhibition is required.[3] Conversely, treatment before gastrulation inhibited heart formation, mimicking the effect of other Wnt inhibitors.[3] The same study confirmed that Cardionogens directly inhibit Wnt/β-catenin-dependent transcription and can rescue cardiac defects caused by excessive Wnt signaling.[3] This places Cardiogenol C in the same functional class as other small molecule Wnt inhibitors that are widely used to generate cardiomyocytes from hPSCs.[1][2]

Context-Dependent Activity: A Conflicting Report

It is crucial for researchers to be aware of conflicting data that highlights the context-dependent nature of small molecule action. One study reported that when Cardiogenol C was used to induce cardiomyocyte-like cells from mouse hair bulge progenitor cells (a form of transdifferentiation), it appeared to activate the Wnt pathway.[7][9] The proposed mechanism was the suppression of Kremen1, a Wnt antagonist.[7][9]

This discrepancy likely arises from the profound differences in the cellular systems used:

-

Cell Lineage: Pluripotent embryonic stem cells have a distinct epigenetic landscape and signaling network compared to adult, lineage-committed hair bulge progenitor cells.

-

Biological Process: Directed differentiation from a pluripotent state follows a developmental roadmap that is distinct from transdifferentiation, where a cell is forced to switch its lineage identity.

For researchers focused on generating cardiomyocytes from pluripotent stem cells for disease modeling or regenerative medicine, the predominant and functionally relevant mechanism of Cardiogenol C is the inhibition of canonical Wnt signaling .

Experimental Protocols for Mechanism Validation

The following protocols provide a framework for validating the role of Wnt signaling in Cardiogenol C-induced cardiogenesis.

Protocol: Directed Cardiac Differentiation of hPSCs

This protocol uses a standard two-step Wnt modulation strategy to efficiently generate cardiomyocytes. Cardiogenol C is applied during the second, Wnt-inhibitory phase.

-

Cell Culture: Maintain human pluripotent stem cells (hPSCs) on Matrigel-coated plates in mTeSR1 or E8 medium. Passage cells as aggregates using ReLeSR or 0.5 mM EDTA.

-

Initiation of Differentiation (Day 0): When hPSCs reach 80-90% confluency, replace maintenance medium with RPMI 1640 medium supplemented with B27 minus insulin (B600854) (RPMI/B27-ins). Add a potent GSK-3β inhibitor (e.g., 6-12 µM CHIR99021) to activate the Wnt pathway and induce mesoderm.

-

Wnt Inhibition (Day 3): Remove the CHIR99021-containing medium. Wash cells once with DPBS. Add fresh RPMI/B27-ins medium containing this compound (e.g., 0.1 - 1.0 µM). As a positive control for Wnt inhibition, use a known inhibitor like IWP2 (5 µM) or XAV939 (10 µM).

-

Maintenance (Day 5 onwards): Replace the medium with RPMI 1640 supplemented with B27 (with insulin; RPMI/B27+ins). Change medium every 2-3 days.

-

Observation: Spontaneously contracting cells should begin to appear between days 8 and 12.

-

Analysis: Harvest cells at key time points (e.g., Day 0, 3, 5, 15) for analysis by qPCR, Western blot, or flow cytometry.

Protocol: TCF/LEF Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the canonical Wnt/β-catenin pathway.

-

Cell Line: Use a stable cell line (e.g., HEK293T) expressing a TCF/LEF-driven Firefly luciferase reporter (e.g., TOPflash) and a constitutively expressed Renilla luciferase for normalization.

-

Plating: Seed 2 x 10⁴ reporter cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours.

-

Wnt Activation: To establish a baseline of Wnt activity, treat cells with recombinant Wnt3a protein (e.g., 100 ng/mL) or Wnt3a-conditioned medium.

-

Treatment: Concurrently with Wnt3a, add this compound at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) and a positive control Wnt inhibitor (e.g., XAV939).

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Lysis and Measurement: Lyse the cells using a passive lysis buffer. Measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of Wnt inhibition relative to the Wnt3a-only treated cells.

Protocol: Quantitative PCR (qPCR) for Gene Expression

-

RNA Extraction: Harvest cells from the differentiation protocol at desired time points. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step.

-

cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit with random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, diluted cDNA, and gene-specific primers. Run on a real-time PCR system.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or RPLP0).

Table of Recommended qPCR Primers for Human Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Function |

|---|---|---|---|

| POU5F1 (OCT4) | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA | Pluripotency |

| T (Brachyury) | AATGAGGATCAGGCAGCTAGTG | TGGGTGAACCGGTTCTTGAG | Mesoderm |

| NKX2-5 | TGGGTCTCACTACGCCCTCA | GCTTGACGCCTACCTGCTCA | Cardiac Progenitor |

| GATA4 | CCTCCTTCAGGCAGTGAGAGC | AAGCCAGTGTCGGCATTGAC | Cardiac Progenitor |

| TNNT2 | GAGGGAGGAAGCTGAAGGAAG | CTTGCCGTCATCGATGTTGTC | Cardiomyocyte |

| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG | Wnt Target Gene |

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | Housekeeping Gene |

Protocol: Western Blot for Protein Analysis

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-β-catenin, anti-phospho-GSK-3β Ser9, anti-GSK-3β, anti-cTnT, anti-GAPDH).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control.

Conclusion and Future Directions

The available evidence strongly supports a model where this compound promotes cardiogenesis from pluripotent stem cells by inhibiting the canonical Wnt/β-catenin signaling pathway during a critical cardiac specification window. This mechanism aligns with the established biphasic role of Wnt signaling in heart development and places Cardiogenol C among a class of potent small molecule inducers of cardiac differentiation. While conflicting data exists, it likely reflects the high degree of context-dependency in cell-based assays and underscores the importance of using the appropriate cell model for investigation.

For researchers and drug development professionals, Cardiogenol C remains a valuable tool for generating cardiomyocytes in vitro. Future research should focus on identifying its precise molecular target within the Wnt pathway. Elucidating whether it acts at the level of the destruction complex (e.g., stabilizing Axin like XAV939) or at another node will provide deeper insights into Wnt regulation and could lead to the development of even more specific and potent cardiogenic compounds for research and therapeutic applications.

References

- 1. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Cardiac induction of embryonic stem cells by a small molecule inhibitor of Wnt/β-catenin signaling. | Vanderbilt University Medical Center [medsites.vumc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Cardiogenol C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a synthetic diaminopyrimidine compound that has garnered significant interest in the field of regenerative medicine for its potent ability to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for inducing cardiomyocyte differentiation are presented, along with a summary of its mechanism of action, primarily through the inhibition of the Wnt/β-catenin signaling pathway. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field.

Discovery and Biological Activity

Cardiogenol C was identified from a library of small molecules as a potent inducer of cardiomyogenesis in mouse embryonic stem cells.[1] It is a cell-permeable diaminopyrimidine compound that effectively promotes the differentiation of ESCs into beating cardiomyocytes.[2]

Induction of Cardiomyocyte Differentiation

This compound has been demonstrated to induce the differentiation of mouse ESCs into cardiomyocytes with an EC50 value of 0.1 µM.[2] Treatment of ESCs with 0.25 µM Cardiogenol C resulted in approximately 90% of the cells expressing key cardiac-specific transcription factors, including GATA-4, MEF2, and Nkx2.5, and exhibiting the characteristic beating behavior of differentiated cardiomyocytes.[2]

Upregulation of Cardiac Markers

Treatment with Cardiogenol C leads to the upregulation of critical cardiac marker genes. In P19 embryonic carcinoma cells, a commonly used model for studying cardiomyogenesis, treatment with 1 µM Cardiogenol C for 7 days resulted in a significant increase in the expression of atrial natriuretic factor (ANF), a well-established cardiac marker.[3] Similarly, it has been shown to upregulate the expression of Nkx2.5.[3] The transcription factors GATA-4 and Nkx2.5 are known to be early markers of precardiac cells and are essential for heart formation.[4][5] They can act as mutual cofactors, synergistically activating cardiac-specific promoters like that of ANF.[4][5]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a two-step process starting from 4,6-dichloropyrimidine (B16783) and p-anisidine. The intermediate, 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, is first synthesized and then subsequently reacted with ethanolamine (B43304) to yield the final product.

Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (Intermediate 1)

Reaction Scheme:

Caption: Synthesis of the intermediate compound.

Experimental Protocol:

-

Dissolve 4,6-dichloropyrimidine (1.57 g, 10.6 mmol, 1.3 equiv) and p-methoxyaniline (1 g, 8.10 mmol, 1 equiv) in isopropanol (B130326) (15 mL).

-

Add 37% hydrochloric acid (1.5 mL) dropwise to the solution under a nitrogen atmosphere.

-

Reflux the reaction mixture at 84°C for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and allow the precipitate to form. For complete precipitation, store the mixture in a freezer overnight.

-

Filter the colorless precipitate and wash with cold isopropanol to obtain pure 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 56% | [3] |

| Form | Colorless solid | [3] |

Synthesis of this compound (Final Product)

Reaction Scheme:

Caption: Synthesis of the final product.

Experimental Protocol (Inferred from synthesis of a close analog): [3]

-

Combine 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (1 equiv), ethanolamine (1.1 equiv), and diisopropylethylamine (DIPEA) (2.5 equiv) in n-butanol.

-

Heat the reaction mixture in a microwave reactor at 200°C for 45 minutes.

-

Evaporate the n-butanol to obtain the crude product.

-

Purify the crude product by crystallization from an n-butanol-ethanol solvent mixture to yield Cardiogenol C.

-

Convert the free base to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₄O₂ · HCl | [2] |

| Molecular Weight | 296.8 g/mol | [2] |

| Purity | ≥97% | [2] |

| Solubility (PBS, pH 7.2) | 10 mg/mL | [2] |

| Solubility (DMSO) | 20 mg/mL | [2] |

| Solubility (DMF) | 25 mg/mL | [2] |

| Solubility (Ethanol) | 1 mg/mL | [2] |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Cardiogenol C exerts its cardiomyogenic effects through the modulation of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of embryonic development, including cardiac development.

Inhibition of Wnt/β-catenin Signaling

Cardiogenol C has been identified as an inhibitor of Wnt/β-catenin-mediated transcription.[1] In a luciferase reporter assay using murine embryonic stem cells, Cardiogenol C inhibited Wnt3a-induced TOPflash activity with an EC50 of approximately 23 nM.[1] This inhibition occurs downstream of the Wnt ligand-receptor interaction, as Cardiogenol C was shown to block Wnt signaling that was constitutively activated by an intracellular component of the pathway.[1]

Signaling Pathway Diagram:

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Cardiogenol C.

Experimental Protocols for Biological Evaluation

Cardiomyocyte Differentiation of P19 Embryonal Carcinoma Cells

Workflow Diagram:

Caption: Workflow for P19 cell differentiation.

Protocol: [3]

-

Culture P19 cells in control medium.

-

To induce cardiac differentiation, culture 1 x 10⁶ cells in suspension in 100 mm bacteriological Petri dishes.

-

Supplement the medium with 1% DMSO and/or 0.25 µM Cardiogenol C.

-

After 4 days in suspension, transfer the formed embryoid bodies (EBs) to adherent culture dishes with control medium.

-

Renew the medium every 2 days and analyze for differentiation between 6 and 12 days after EB formation by observing for beating EBs and performing immunocytochemistry for cardiac markers.

Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition

Protocol (General Outline): [1][6]

-

Culture HEK293T cells (or other suitable cell line) in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).

-

After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media) in the presence of varying concentrations of Cardiogenol C or vehicle control.

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percent inhibition of Wnt signaling for each concentration of Cardiogenol C and determine the IC50 or EC50 value.

Conclusion

This compound is a valuable chemical tool for studying and inducing cardiomyocyte differentiation. Its well-defined chemical synthesis and potent, specific biological activity make it a cornerstone for research in cardiac development and regenerative medicine. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this and similar small molecules for cardiac repair and disease modeling.

References

- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Cardiac Transcription Factors by Cardiogenol C Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride (CgC), a diaminopyrimidine compound, has emerged as a potent small molecule capable of inducing cardiomyogenesis in various stem and progenitor cell lines. This technical guide delves into the core of its mechanism: the upregulation of key cardiac transcription factors. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in cardiac regeneration and drug discovery.

Introduction

The quest for effective cardiac repair strategies has highlighted the potential of small molecules to direct cell fate towards a cardiomyogenic lineage. Cardiogenol C has been identified as a significant inducer of cardiomyocyte differentiation from embryonic stem cells.[1] A critical aspect of this process is the activation of a cascade of transcription factors that govern heart development. This document focuses on the well-documented effects of Cardiogenol C on the expression of the core cardiac transcription factors: GATA4, Nkx2.5, and MEF2C. Understanding the quantitative effects and the underlying molecular pathways is crucial for optimizing its use in regenerative medicine and for the development of novel cardiac therapies.

Quantitative Effect of Cardiogenol C on Cardiac Transcription Factor Expression

Cardiogenol C treatment has been shown to significantly upregulate the expression of key cardiac transcription factors and downstream markers. The following tables summarize the quantitative data from luciferase reporter gene assays, which measure the transcriptional activity of target gene promoters.

Table 1: Effect of Cardiogenol C on Nkx2.5 Promoter Activity in C2C12 Skeletal Myoblasts [2]

| Treatment Condition | Fold Increase in Luciferase Activity (vs. Control) |

| 1 µM Cardiogenol C (7 days) | ~1.5 |

Data is estimated from graphical representations in the cited literature and represents the approximate fold change.

Table 2: Effect of Cardiogenol C on Atrial Natriuretic Factor (ANF) Promoter Activity [2]

| Cell Line | Treatment Condition | Fold Increase in Luciferase Activity (vs. Control) |

| P19 Embryonal Carcinoma Cells | 1 µM Cardiogenol C (7 days) | ~2.0 |

| C2C12 Skeletal Myoblasts | 1 µM Cardiogenol C (7 days) | ~1.7 |

ANF is a downstream target of cardiac transcription factors and serves as a marker for cardiomyocyte differentiation.

Signaling Pathways Modulated by Cardiogenol C

The cardiomyogenic effects of Cardiogenol C are, in part, mediated through the activation of the Wnt signaling pathway. Research suggests that Cardiogenol C may exert its effect by suppressing Kremen1, a transmembrane protein that antagonizes the Wnt pathway. This suppression leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes, including key cardiac transcription factors.

Experimental Protocols

Cell Culture and Cardiogenol C Treatment

Cell Lines:

-

P19 Embryonal Carcinoma Cells: Maintain in α-MEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

C2C12 Mouse Myoblasts: Maintain in DMEM supplemented with 10% FBS and penicillin/streptomycin.

Treatment Protocol:

-

Seed cells at a desired density in appropriate culture vessels.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Dilute the stock solution in the respective cell culture medium to a final concentration of 1 µM.

-

Replace the existing medium with the Cardiogenol C-containing medium.

-

Incubate the cells for 7 days, replacing the medium with fresh Cardiogenol C-containing medium every 2-3 days.

-

A control group of cells should be cultured in parallel with medium containing the vehicle (water or DMSO) at the same final concentration as the treatment group.

Luciferase Reporter Gene Assay for Transcription Factor Activity

This assay measures the ability of Cardiogenol C to activate the promoter of a specific cardiac transcription factor.

Materials:

-

Luciferase reporter plasmid containing the promoter of the target gene (e.g., Nkx2.5 promoter).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Lysis buffer.

-

Luciferase and Renilla assay substrates.

-

Luminometer.

Protocol:

-

Co-transfect the cells with the target gene promoter-luciferase plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, initiate Cardiogenol C treatment as described in section 4.1.

-

Following the 7-day treatment, wash the cells with PBS and lyse them using the provided lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate and measure the firefly luciferase activity.

-

Subsequently, add the Renilla luciferase substrate and measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the results as a fold change relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol Outline:

-

RNA Extraction: Isolate total RNA from Cardiogenol C-treated and control cells using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using gene-specific primers for GATA4, Nkx2.5, MEF2C, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be expressed as fold change in the Cardiogenol C-treated group compared to the control group.

Western Blot for Protein Expression Analysis

Protocol Outline:

-

Protein Extraction: Lyse Cardiogenol C-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for GATA4, Nkx2.5, or MEF2C overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Conclusion

This compound is a valuable tool for in vitro studies of cardiomyogenesis and holds promise for future therapeutic applications. Its ability to upregulate key cardiac transcription factors like GATA4, Nkx2.5, and MEF2C is a cornerstone of its function. This guide provides a consolidated overview of its quantitative effects, the signaling pathways involved, and detailed experimental protocols to facilitate further research in this exciting field. Future investigations should focus on obtaining more precise quantitative data for GATA4 and MEF2C expression and further elucidating the intricate molecular mechanisms of Cardiogenol C action.

References

- 1. Stoichiometric optimization of Gata4, Hand2, Mef2c, and Tbx5 expression for contractile cardiomyocyte reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of GATA binding protein 4 and myocyte enhancer factor 2C induces differentiation of mesenchymal stem cells into cardiac-like cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cardiogenol C Hydrochloride: Structure, Properties, and Cardiomyogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has garnered significant interest within the scientific community for its potent ability to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and application in cardiomyocyte differentiation are presented, alongside a discussion of its mechanism of action, primarily involving the modulation of the Wnt signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of regenerative medicine, cardiac biology, and drug discovery.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol. Its structure is characterized by a central diaminopyrimidine core, a methoxyphenyl group, and an ethanolamine (B43304) side chain.

Chemical Identifiers and Physicochemical Properties

The key chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-[[2-[(4-methoxyphenyl)amino]pyrimidin-4-yl]amino]ethan-1-ol hydrochloride | [1] |

| Synonyms | Cardiogenol C HCl | [1] |

| CAS Number | 1049741-55-0 (HCl salt), 671225-39-1 (free base) | [1][2] |

| Molecular Formula | C₁₃H₁₇ClN₄O₂ | [1] |

| Molecular Weight | 296.76 g/mol | [1][2] |

| Appearance | Crystalline solid | [3][4] |

| Purity | ≥97% | [3][5] |

| Melting Point | Not reported | |

| λmax | 252 nm | [3] |

| SMILES | COC1=CC=C(NC2=NC(NCCO)=CC=N2)C=C1.Cl | [1] |

| InChI | InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | [3] |

| InChI Key | QQAHYSZVJLHCNA-UHFFFAOYSA-N | [3] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in in vitro studies.

| Solvent | Solubility | References |

| Water | Soluble to 100 mM | [2] |

| DMSO | 20 mg/mL | [3] |

| DMF | 25 mg/mL | [3] |

| Ethanol | 1 mg/mL | [3] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

Biological Activity and Mechanism of Action

Cardiogenol C is a potent inducer of cardiomyogenesis in mouse embryonic stem cells, with an effective concentration (EC₅₀) of 100 nM.[2][6] Treatment of mouse ESCs with 0.25 µM Cardiogenol C results in approximately 90% of the cells expressing key cardiac muscle-specific transcription factors, including GATA-4, MEF2, and Nkx2.5.[3] These treated cells also exhibit the characteristic beating behavior of differentiated cardiomyocytes.[3]

The cardiomyogenic activity of Cardiogenol C is believed to be mediated through the activation of the Wnt signaling pathway.[7][8] This pathway is crucial for mesoderm specification during embryonic development, a necessary step preceding cardiomyocyte differentiation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on reported procedures for similar diaminopyrimidine compounds.[9]

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine A solution of 2,4-dichloropyrimidine and p-anisidine in a suitable solvent (e.g., isopropanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to allow for the precipitation of the product. The solid is then collected by filtration and washed.

Step 2: Synthesis of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol (Cardiogenol C free base) The intermediate from Step 1 is reacted with an excess of ethanolamine at an elevated temperature. The progress of the reaction is monitored by TLC. After completion, the excess ethanolamine is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Formation of this compound The purified Cardiogenol C free base is dissolved in a suitable solvent (e.g., anhydrous diethyl ether), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells

The following protocol is a generalized procedure for inducing cardiomyocyte differentiation from mouse ESCs using this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

ESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol, LIF)

-

Differentiation medium (ESC culture medium without LIF)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Gelatin-coated tissue culture plates

-

Hanging drop culture plates (for embryoid body formation method)

Protocol (Embryoid Body Formation Method):

-

ESC Expansion: Culture mESCs on gelatin-coated plates in ESC culture medium until they reach 70-80% confluency.

-

Embryoid Body (EB) Formation (Day 0):

-

Trypsinize the mESCs and resuspend them in differentiation medium to a single-cell suspension.

-

Plate the cells as hanging drops (e.g., 20 µL drops containing 400-800 cells) on the lid of a petri dish.

-

Invert the lid over a petri dish containing PBS to maintain humidity and incubate.

-

-

Cardiogenol C Treatment (Day 1-7):

-

After 24-48 hours, transfer the formed EBs to a low-attachment plate in differentiation medium.

-

Add this compound to the differentiation medium to a final concentration of 0.1 - 1 µM.

-

Change the medium every 2 days, replenishing with fresh this compound.

-

-

Observation and Analysis (Day 8 onwards):

-

Plate the EBs onto gelatin-coated plates to allow for attachment and outgrowth.

-

Beginning around day 8-10, observe the EBs daily for the appearance of spontaneously contracting areas.

-

At desired time points, harvest the cells for analysis of cardiac marker expression.

-

Analysis of Cardiomyocyte Differentiation

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

-

Isolate total RNA from the differentiated cells using a standard RNA extraction kit.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform PCR using primers specific for cardiac marker genes such as Gata4, Nkx2-5, Mef2c, cardiac troponin T (cTnT), and α-myosin heavy chain (α-MHC).

-

Analyze the PCR products by gel electrophoresis.

Immunofluorescence Staining:

-

Fix the differentiated cells on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies against cardiac-specific proteins (e.g., anti-cTnT, anti-α-actinin).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion

This compound is a valuable small molecule tool for the directed differentiation of stem cells into cardiomyocytes. Its well-defined chemical structure and potent biological activity make it a subject of ongoing research for applications in cardiac regeneration, disease modeling, and drug screening. The experimental protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further investigation into the precise molecular targets and the optimization of differentiation protocols for various cell types will continue to enhance the utility of this promising compound.

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Cardiomyocyte differentiation from mouse embryonic stem cells using a simple and defined protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling Acts at Multiple Developmental Stages to Promote Mammalian Cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol (EVT-2748328) | 674294-16-7 [evitachem.com]

- 9. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cardiogenol C Hydrochloride on Embryonic Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C (CgC) hydrochloride, a diaminopyrimidine derivative, has emerged as a significant small molecule in the field of regenerative medicine, particularly for its ability to direct the differentiation of embryonic stem cells (ESCs) towards a cardiac lineage. This technical guide provides a comprehensive overview of the current understanding of Cardiogenol C's impact on ESC fate, detailing its effects on gene expression, outlining experimental protocols, and elucidating its proposed mechanism of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiac development, stem cell biology, and the discovery of novel therapeutic agents for cardiovascular diseases.

Data Presentation: Quantitative Effects of Cardiogenol C

The cardiogenic potential of Cardiogenol C has been demonstrated through the upregulation of key cardiac markers and the induction of cardiomyocyte-like phenotypes. The following tables summarize the quantitative data from various studies, providing a clear comparison of its effects across different cell types and experimental conditions.

| Cell Line | Treatment | Marker | Fold Change/Effect | Reference |

| P19 | 1 µM Cardiogenol C for 7 days | ANF | Significant increase in luciferase activity | [1] |

| P19 | DMSO + 0.25 µM Cardiogenol C for 4 days | Troponin-T | Upregulation (less than DMSO alone) | [2] |

| A5 CVPCs | 1 µM Cardiogenol C | Beating EBs | Increased percentage of beating embryoid bodies | [1] |

| HBPCs | Cardiogenol C | GATA4, Nkx2.5, Tbx5 | Induction of expression |

Table 1: Effect of Cardiogenol C on Cardiac Marker Expression and Differentiation. ANF: Atrial Natriuretic Factor; CVPCs: Cardiovascular Progenitor Cells; EBs: Embryoid Bodies; HBPCs: Hair Bulge Progenitor Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of Cardiogenol C's effects.

Protocol 1: Cardiac Differentiation of P19 Embryonal Carcinoma Cells

This protocol is adapted from studies demonstrating the cardiac inductive effects of Cardiogenol C on P19 cells, a common model for studying cardiomyocyte differentiation.

Materials:

-

P19 embryonal carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cardiogenol C hydrochloride

-

Bacteriological-grade Petri dishes

-

Tissue-culture treated dishes

Procedure:

-

Cell Culture: Maintain P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Embryoid Body (EB) Formation:

-

Harvest logarithmically growing P19 cells.

-

Resuspend cells to a concentration of 1x10^6 cells/mL in DMEM with 10% FBS.

-

Dispense 10 mL of the cell suspension into a 100 mm bacteriological-grade Petri dish.

-

To induce differentiation, supplement the medium with 1% DMSO and the desired concentration of Cardiogenol C (e.g., 0.25 µM)[2].

-

-

Suspension Culture: Culture the cells in suspension for 4 days to allow the formation of embryoid bodies (EBs)[2].

-

Adherent Culture:

-

After 4 days, transfer the EBs to tissue-culture treated dishes.

-

Replenish with fresh DMEM containing 10% FBS (without DMSO or Cardiogenol C) every 2 days.

-

-

Analysis:

-

Monitor for the appearance of beating cell clusters from day 6 onwards.

-

At desired time points (e.g., day 12), harvest cells for analysis of cardiac marker expression (e.g., Troponin-T) by immunocytochemistry or Western blotting[2].

-

P19 cell cardiac differentiation workflow.

Protocol 2: ANF Luciferase Reporter Assay in P19 Cells

This assay quantitatively measures the activity of the atrial natriuretic factor (ANF) promoter, a key cardiac-specific gene, in response to Cardiogenol C treatment.

Materials:

-

P19 cells

-

ANF promoter-luciferase reporter plasmid

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed P19 cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the ANF promoter-luciferase reporter plasmid and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing 1 µM Cardiogenol C or vehicle control (e.g., sterile water or DMSO)[1].

-

-

Incubation: Incubate the cells for 7 days[1].

-

Luciferase Assay:

-

After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Express the results as a fold change in luciferase activity in Cardiogenol C-treated cells compared to the vehicle-treated control cells.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which Cardiogenol C directs cardiac differentiation are an active area of investigation. Evidence suggests a crucial role for the modulation of the Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is a key regulator of embryonic development, including cardiogenesis. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. Studies on small molecules structurally related to Cardiogenol C, such as "Cardionogen," have shown that inhibition of the Wnt/β-catenin pathway can promote the generation of cardiomyocytes. It is hypothesized that Cardiogenol C may act as an inhibitor of this pathway, thereby tipping the balance of embryonic stem cell fate towards the cardiac lineage. This inhibition may occur at various levels of the signaling cascade.

Hypothesized Cardiogenol C action on Wnt pathway.

Conclusion

This compound stands as a promising tool for directing the differentiation of embryonic stem cells into the cardiac lineage. Its ability to upregulate key cardiac markers and promote a cardiomyocyte phenotype, likely through the inhibition of the Wnt/β-catenin signaling pathway, makes it a subject of significant interest for both basic research and potential therapeutic applications. The experimental protocols and data presented in this guide offer a foundation for further investigation into the precise mechanisms of Cardiogenol C action and its optimization for the efficient generation of functional cardiomyocytes from pluripotent sources. As our understanding of the intricate signaling networks governing cardiac development expands, small molecules like Cardiogenol C will undoubtedly play a pivotal role in advancing the field of cardiac regeneration.

References

- 1. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cardiac Potential: A Technical Guide to Cardiogenol C Hydrochloride in Heart Cell Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cardiogenol C hydrochloride in the developmental biology of heart cells. As a potent, cell-permeable pyrimidine (B1678525) compound, Cardiogenol C has emerged as a significant small molecule for inducing the differentiation of various stem and progenitor cells into cardiomyocytes. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in cardiac research and drug discovery.

Mechanism of Action: Wnt Signaling and Chromatin Remodeling

This compound primarily exerts its cardiogenic effects through the activation of the Wnt signaling pathway. Evidence suggests that it functions by suppressing Kremen1, a transmembrane protein that antagonizes the Wnt pathway.[1] This suppression leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of key cardiac development genes.

Furthermore, Cardiogenol C influences the expression of crucial chromatin remodeling proteins.[1] The upregulation of proteins such as SIK1 and Smarce1 is believed to create a permissive chromatin environment, enabling the initiation and progression of the cardiac differentiation program.[1]

Core Signaling Pathway

The cardiogenic activity of Cardiogenol C converges on the activation of a cascade of transcription factors essential for heart development. Treatment with Cardiogenol C has been shown to induce the expression of early cardiac-specific markers including GATA4, Nkx2.5, and Tbx5.[1] These transcription factors are fundamental in specifying the cardiac lineage and orchestrating the complex gene regulatory networks that drive the formation of functional heart cells.

Caption: Cardiogenol C Signaling Cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiomyocyte differentiation.

| Parameter | Value | Cell Type | Reference |

| EC50 for Cardiomyocyte Differentiation | 0.1 µM | Embryonic Stem Cells | [2] |

| Effective Concentration | 1 µM | P19 Embryonic Carcinoma Cells, C2C12 Skeletal Myoblasts | [3] |

| Marker | Effect | Cell Type | Reference |

| GATA4 | Upregulated | Mouse Hair Bulge Progenitor Cells | [1] |

| Nkx2.5 | Upregulated | Mouse Hair Bulge Progenitor Cells, P19 Cells, C2C12 Cells | [1][3] |

| Tbx5 | Upregulated | Mouse Hair Bulge Progenitor Cells | [1] |

| Atrial Natriuretic Factor (ANF) | Significantly Increased | P19 Cells, C2C12 Cells | [3] |

| Cardiac-specific troponin I | Expressed | Cardiogenol C-treated HBPCs | [1] |

| Sarcomeric myosin heavy chain | Expressed | Cardiogenol C-treated HBPCs | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells

This protocol outlines the induction of cardiomyocyte differentiation from P19 cells using Cardiogenol C.

Caption: P19 Cell Differentiation Workflow.

Materials:

-

P19 Embryonic Carcinoma Cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO or water)

-

Luciferase reporter construct for ANF promoter

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Culture: Maintain P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection (for reporter assays): For ANF expression analysis, transfect P19 cells with an ANF promoter-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.

-

Cardiogenol C Treatment: The day after transfection (or when cells reach desired confluency), replace the medium with fresh medium containing 1 µM Cardiogenol C. A vehicle control (DMSO or water) should be run in parallel.

-

Incubation: Incubate the cells for 7 days, replacing the medium with fresh Cardiogenol C-containing medium every 2 days.

-

Analysis: After 7 days, lyse the cells and measure luciferase activity using a luminometer to quantify the expression of Atrial Natriuretic Factor (ANF).[3][4]

Induction of Cardiac Markers in C2C12 Skeletal Myoblasts

This protocol describes the use of Cardiogenol C to induce cardiac marker expression in the C2C12 myoblast cell line.

Materials:

-

C2C12 Skeletal Myoblasts

-

DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Luciferase reporter constructs for ANF and Nkx2.5 promoters

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Culture: Culture C2C12 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfection: Transfect C2C12 cells with either ANF or Nkx2.5 promoter-luciferase reporter constructs.

-

Treatment: Treat the transfected cells with 1 µM Cardiogenol C for 7 days.

-

Analysis: Perform a luciferase assay to measure the expression levels of ANF and Nkx2.5.[3]

Transdifferentiation of Mouse Hair Bulge Progenitor Cells (HBPCs)

This protocol outlines the differentiation of HBPCs into cardiomyocyte-like cells.

Caption: HBPC Transdifferentiation Workflow.

Materials:

-

CD34+/K15+ Mouse Hair Bulge Progenitor Cells (HBPCs)

-

Appropriate cell culture medium for HBPCs

-

This compound

-

Antibodies for immunofluorescence staining (GATA4, Nkx2.5, cardiac-specific troponin I, sarcomeric myosin heavy chain)

-

Reagents for semi-quantitative RT-PCR

Procedure:

-

Cell Culture: Isolate and culture CD34+/K15+ HBPCs according to established protocols.

-

Cardiogenol C Treatment: Induce differentiation by adding Cardiogenol C to the culture medium. The optimal concentration should be determined empirically.

-

Prolonged Culture: Maintain the cells in culture with Cardiogenol C for an extended period to allow for the expression of mature cardiac markers.

-

Analysis:

Conclusion

This compound is a valuable tool for researchers studying cardiac development and for those in the field of cardiac regenerative medicine. Its ability to induce cardiomyocyte differentiation through well-defined signaling pathways makes it a powerful molecule for generating cardiac cells from various progenitor sources. The protocols and data presented in this guide provide a solid foundation for the successful application of Cardiogenol C in the laboratory. Further research into its precise interactions with cellular targets will undoubtedly continue to expand its utility in the development of novel therapies for heart disease.

References

- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Cardiogenol C Hydrochloride: A Small Molecule Tool for Investigating Heart Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C (CgC) is a cell-permeable diaminopyrimidine compound that has emerged as a potent inducer of cardiomyogenesis.[1][2] Initially identified for its ability to direct the differentiation of embryonic stem cells (ESCs) into beating cardiomyocytes, its utility has expanded to studies involving various lineage-committed progenitor cells.[3][4] This small molecule serves as a valuable chemical tool for dissecting the molecular pathways governing heart development, offering a more controlled alternative to complex biological growth factors. Its potential applications lie in fundamental research, disease modeling, and the development of cell-based therapies for cardiac repair following injuries like myocardial infarction, where poor donor cell survival and limited differentiation into functional cardiomyocytes remain significant hurdles.[3][4] This guide provides a comprehensive overview of Cardiogenol C hydrochloride, detailing its mechanism, effects, and the experimental protocols for its use in cardiac differentiation studies.

Mechanism of Action

The precise molecular targets of Cardiogenol C are not fully elucidated, but studies suggest it exerts its pro-cardiomyogenic effects through the modulation of key developmental signaling pathways. Research using mouse hair bulge progenitor cells (HBPCs) indicates that Cardiogenol C may activate the Wnt signaling pathway.[2][5] This is proposed to occur through the suppression of Kremen1, a Wnt receptor antagonist.[5] Concurrently, CgC treatment has been shown to upregulate the expression of chromatin-remodeling proteins such as SIK1 and Smarce1, which are crucial for initiating the transcriptional programs necessary for cardiac differentiation.[2][5]

Additionally, observations in C2C12 skeletal myoblasts suggest a potential role for calcium-dependent signaling. CgC treatment upregulates the cardiac sodium channel Nav1.5, an effect that can be mimicked by moderately increasing intracellular calcium levels, pointing to a possible convergence of pathways.[3]

Data Presentation: Effects on Cardiomyogenesis

Cardiogenol C has been demonstrated to effectively induce cardiac marker expression and functional properties across a range of cell types, from pluripotent stem cells to lineage-committed progenitors.

Table 1: Effect of Cardiogenol C on Cardiac Marker Expression

| Cell Type | Marker(s) | CgC Concentration | Treatment Duration | Key Result | Citation(s) |

| Mouse Embryonic Stem Cells (mESCs) | GATA-4, MEF2, Nkx2.5 | 0.25 µM | Not Specified | ~90% of cells expressed cardiac transcription factors. | [1] |

| Mouse P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | Significant increase in ANF expression via luciferase assay. | [3] |

| Mouse C2C12 Skeletal Myoblasts | ANF, Nkx2.5, Nav1.5 | 1 µM | 7 days | Upregulation of cardiac markers and cardiac sodium channel protein. | [3][6] |

| Mouse Hair Bulge Progenitor Cells (HBPCs) | GATA4, Nkx2.5, Tbx5, Troponin I, Sarcomeric Myosin Heavy Chain | 5 µM | Prolonged Culture | Expression of early and late-stage cardiac markers. | [2][5] |

Table 2: Functional Effects of Cardiogenol C Treatment

| Cell Type | Functional Assay | CgC Concentration | Treatment Duration | Outcome | Citation(s) |

| Mouse Embryonic Stem Cells (mESCs) | Spontaneous Contractions | EC₅₀ = 100 nM | Not Specified | Induced differentiation into spontaneously beating cardiomyocytes. | [1] |

| Mouse C2C12 Skeletal Myoblasts | Voltage-gated Sodium Currents | 1 µM | 7 days | Induction of cardiac-like sodium currents. | [3][4] |

| Mouse A5 Cardiovascular Progenitor Cells | Cardiac Body Contractions | 1 µM | 35 days | Significantly increased percentage of cardiac bodies with beating cardiomyocytes. | [3][6] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize conditions for their specific cell lines and experimental setups.

Protocol 1: Cardiomyogenic Differentiation of P19 or C2C12 Cells

This protocol is designed to assess the upregulation of cardiac markers using Cardiogenol C.

-

Cell Seeding: Plate P19 or C2C12 cells in their respective growth media (e.g., MEM-alpha with 7.5% newborn calf serum and 2.5% fetal bovine serum for P19) at a density that allows for 7 days of culture.

-

Induction: After 24 hours, replace the growth medium with an induction medium (e.g., MEM-alpha, 5% fetal bovine serum).[3]

-

Treatment: Add this compound to the induction medium to a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.

-

Culture: Culture the cells for 7 days at 37°C in 5% CO₂, replacing the medium with a fresh treatment or control medium every 2-3 days.

-

Analysis: After 7 days, harvest the cells for downstream analysis.

-

Luciferase Assay: For cells transfected with a cardiac-specific promoter (e.g., ANF, Nkx2.5) driving a luciferase reporter, lyse cells and measure luciferase activity according to the manufacturer's protocol.[3]

-

RT-PCR/Western Blot: Extract RNA or protein to analyze the expression levels of cardiac markers such as Nppa (ANF), Nkx2-5, and TNNI3 (Troponin I).

-

Protocol 2: Cardiac Body Formation from A5 Progenitor Cells

This protocol assesses the ability of Cardiogenol C to promote the formation of functional, beating cardiac bodies.

-

Cell Aggregation: Harvest murine A5 cardiovascular progenitor cells and resuspend them in a differentiation medium. Create hanging drops with a defined number of cells (e.g., 20,000 cells per 20 µL drop) on the lid of a petri dish to allow aggregation into cardiac bodies (CBs).[3]

-

Treatment: After 2-3 days, transfer the newly formed CBs to suspension culture plates containing differentiation medium with 1 µM Cardiogenol C or a vehicle control.

-

Long-Term Culture: Maintain the CBs in suspension culture for up to 35 days.[3] Carefully replace the medium every 2-3 days.

-

Functional Analysis:

-

Starting from day 7-10, visually inspect the CBs daily using a light microscope.

-

Record the number of CBs exhibiting spontaneous rhythmic contractions in both the treatment and control groups.

-

Calculate the percentage of beating CBs over the 35-day period.

-

Conclusion

This compound is a robust and effective small molecule for inducing cardiomyocyte differentiation from various cell sources. Its ability to upregulate key cardiac transcription factors and structural proteins, combined with the induction of functional properties like spontaneous beating and cardiac-like ion channel activity, makes it an invaluable tool for heart development research.[3][4] The proposed mechanism involving Wnt signaling and chromatin remodeling provides a foundation for further investigation into the intricate molecular networks of cardiogenesis.[2][5] The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers and drug development professionals to leverage Cardiogenol C in their studies, ultimately advancing our understanding of cardiac biology and aiding in the quest for novel regenerative therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

Unveiling the Cardiac Promise: A Technical Guide to the Molecular Targets of Cardiogenol C Hydrochloride in Progenitor Cells

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of Cardiogenol C hydrochloride, a promising small molecule in the field of cardiac regeneration. Addressed to researchers, scientists, and drug development professionals, this document outlines the key molecular targets, signaling pathways, and experimental protocols associated with the cardiogenic effects of this compound on progenitor cells.

Introduction

This compound, a diaminopyrimidine compound, has emerged as a potent inducer of cardiomyogenesis in various progenitor cell types. Its ability to direct the differentiation of these cells into cardiomyocyte-like cells holds significant therapeutic potential for cardiovascular diseases. This guide synthesizes the current understanding of its molecular interactions, offering a comprehensive resource for researchers seeking to leverage this compound in their work.

Molecular Targets and Signaling Pathways

This compound exerts its pro-cardiomyogenic effects through the modulation of key signaling pathways and the regulation of specific transcription factors and chromatin remodeling proteins.

The Wnt Signaling Pathway: A Central Mediator

A primary mechanism of action for this compound involves the activation of the Wnt signaling pathway.[1][2] Evidence suggests that Cardiogenol C may activate this pathway through the suppression of Kremen1, a transmembrane protein that antagonizes Wnt signaling.[1][2] The activation of the Wnt pathway is a critical step in initiating the cascade of events leading to cardiac differentiation.[1][2]

Upregulation of Key Cardiac Transcription Factors

Treatment of progenitor cells with this compound leads to the significant upregulation of early pre-cardiac transcription factors that are indispensable for initiating cardiomyogenesis.[1] These include:

-

GATA4: A crucial zinc-finger transcription factor involved in the early stages of heart development.

-

Nkx2.5: A homeodomain-containing transcription factor that is one of the earliest markers of the cardiac lineage.

-

Tbx5: A T-box transcription factor that plays a vital role in heart and limb development.

The coordinated expression of these factors is a hallmark of commitment to the cardiomyocyte fate.[1]

Involvement of Chromatin Remodeling Proteins

This compound also influences the expression of chromatin remodeling proteins, which play a crucial role in making the genetic loci of cardiac-specific genes accessible for transcription. Two key proteins identified in this process are:

-

SIK1 (Salt-inducible kinase 1)

-

Smarce1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily e, member 1)

The upregulation of these proteins is thought to be a critical step in initiating the cardiac differentiation program.[1][2]

Quantitative Data

The cardiogenic activity of this compound has been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Type | Reference |

| EC50 for Cardiomyocyte Differentiation | 0.1 µM | Embryonic Stem Cells | [3] |

| Concentration for Marker Expression | 0.25 µM | Embryonic Stem Cells | [2] |

| Percentage of GATA4, Mef2, and Nkx2.5 Positive Cells | ~90% | Embryonic Stem Cells | [2] |

Table 1: Potency and Efficacy of this compound

| Progenitor Cell Type | Key Upregulated Markers | Observed Effect | Reference |

| Mouse Hair Bulge Progenitor Cells | GATA4, Nkx2.5, Tbx5, Cardiac Troponin I, Sarcomeric Myosin Heavy Chain | Transdifferentiation into cardiomyocyte-like cells | [1] |

| P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | Upregulation of cardiac marker expression | [4] |

| C2C12 Skeletal Myoblasts | ANF, Nkx2.5 | Upregulation of cardiac marker expression and induction of cardiac-like sodium currents | [4] |

| Murine A5 Cardiovascular Progenitor Cells | Not specified | Increased differentiation into rhythmically contracting adult-like cardiomyocytes | [4] |

Table 2: Effects of this compound on Various Progenitor Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cardiomyocyte Differentiation from Progenitor Cells

This protocol outlines a general method for inducing cardiomyocyte differentiation from progenitor cells using this compound.

-

Cell Seeding: Plate progenitor cells (e.g., mouse hair bulge progenitor cells or other suitable lines) at an appropriate density in a growth medium on a suitable culture surface (e.g., gelatin-coated plates).

-

Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation medium containing this compound at a final concentration of 0.1 µM to 1 µM.

-

Culture and Monitoring: Culture the cells for a period of 7 to 35 days, replacing the differentiation medium every 2-3 days.[4] Monitor the cells for morphological changes and the appearance of beating foci.

-

Analysis: At the desired time points, harvest the cells for analysis of cardiac marker expression using techniques such as RT-PCR and immunofluorescence.

Semi-Quantitative Reverse Transcription PCR (RT-PCR)

This protocol is for analyzing the mRNA expression of key cardiac transcription factors.

-

RNA Extraction: Isolate total RNA from both control and Cardiogenol C-treated progenitor cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers specific for GATA4, Nkx2.5, Tbx5, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Primer Sequences (Mus musculus):

-

Gata4 Forward: 5'-CTCCTTACTCCAGCCCCTACC-3'[5]

-

Gata4 Reverse: 5'-GCCCCACAATTGACACACACTC-3'[5]

-

Nkx2.5 Forward: 5'-CTCCGATCCATCCCACTTTA-3'[5]

-

Nkx2.5 Reverse: 5'-AGTGTGGAATAGTCGAAAG-3'[5]

-

Tbx5 Forward: 5'-TCCGGCTTTCCTGCTAAGA-3'[5]

-

Tbx5 Reverse: 5'-GGCCAAAGCCCTCATCTGTAT-3'[5]

-

GAPDH Forward: 5'-TCCACCACCCTGTTGCTGTAG-3'[5]

-

GAPDH Reverse: 5'-GACCACAGTCCATGCCATCATC-3'[5]

-

-

-

Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities relative to the housekeeping gene.

Immunofluorescence Staining

This protocol is for visualizing the protein expression of cardiac markers.

-

Cell Fixation: Fix the control and Cardiogenol C-treated cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against GATA4 and Nkx2.5 overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:100 to 1:500 is common.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Wnt Signaling Luciferase Reporter Assay

This protocol is to quantify the activation of the Wnt signaling pathway.

-

Cell Transfection: Co-transfect progenitor cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Cardiogenol C Treatment: After 24 hours, treat the transfected cells with this compound at the desired concentration.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1][6][7][8][9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Proposed signaling pathway of this compound in progenitor cells.

Figure 2: General experimental workflow for studying the effects of Cardiogenol C.

Conclusion